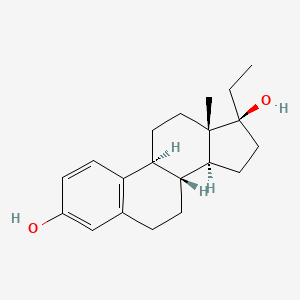

17-Ethylestradiol

Description

Historical Context of 17-Ethylestradiol Research

The research context for this compound emerged from the broader mid-20th-century exploration of synthetic steroids. Its parent compounds were developed as anabolic agents designed to promote muscle growth with minimized androgenic effects. Norethandrolone (B1679909) was synthesized as part of a series of 17-alkyl-19-nortestosterone derivatives, with foundational research published around 1957. google.com Ethylestrenol, which is considered a prodrug of norethandrolone, was first described in 1959. wikipedia.org The subsequent discovery that these anabolic steroids could be aromatized in the body led to the identification of this compound as the metabolite responsible for their inherent estrogenic activity. wikipedia.org This distinguished it from other anabolic agents and made its formation a key consideration in the pharmacological assessment of its precursors.

Significance of this compound in Steroid Chemistry and Biological Systems

The significance of this compound is twofold, encompassing its role in synthetic chemistry and its function within biological systems.

In steroid chemistry , the 3-methyl ether of ethylestradiol has served as a chemical intermediate in the laboratory synthesis of certain 19-nortestosterone anabolic steroids. Its structure, featuring an ethyl group at the C17α position, is a direct result of the structure of its parent compounds.

In biological systems , this compound is the product of the aromatization of norethandrolone. This metabolic conversion is believed to be the source of the estrogenic effects observed with the administration of norethandrolone and ethylestrenol. wikipedia.org As an estrogen, this compound is an agonist of the estrogen receptors (ERs), the primary biological targets for endogenous estrogens like estradiol (B170435). The binding of an estrogen to these receptors initiates a cascade of molecular events that regulate gene transcription in target tissues. While detailed public data on the specific binding affinity of this compound for estrogen receptor subtypes is limited, its activity is sufficient to be noted as a characteristic of its parent anabolic steroids. wikipedia.org

The table below provides a comparison of key features between this compound and the more commonly researched 17α-Ethinylestradiol.

| Feature | This compound | 17α-Ethinylestradiol |

|---|---|---|

| Chemical Name | 17α-ethylestra-1,3,5(10)-triene-3,17β-diol | 17α-ethynylestra-1,3,5(10)-triene-3,17β-diol |

| C17α Substituent | Ethyl group (-CH2CH3) | Ethynyl (B1212043) group (-C≡CH) |

| Primary Role | Active metabolite of norethandrolone and ethylestrenol | Active pharmaceutical ingredient in oral contraceptives pharmacompass.com |

| Commercial Status | Never marketed as a standalone drug | Widely used in pharmaceuticals since the 1960s wikipedia.org |

| Metabolic Origin | Formed via aromatization of specific anabolic steroids wikipedia.org | Administered directly as a synthetic compound |

Overview of Current Research Landscape on this compound

The current academic and industrial research landscape concerning synthetic estrogens is vast, but specific focus on this compound is minimal and largely historical. The overwhelming majority of contemporary studies investigate 17α-ethinylestradiol, driven by its global use in contraceptives and its detection as an endocrine-disrupting compound in the environment. nih.gov Research on 17α-ethinylestradiol explores its effects on biological systems, its environmental fate, and methods for its detection and removal from wastewater. nih.gov

In contrast, dedicated research into this compound is sparse. Its study is generally confined to the context of the metabolism of its parent anabolic steroids, norethandrolone and ethylestrenol. wikipedia.orgnih.govnih.gov Therefore, the current research landscape places this compound as a compound of metabolic and pharmacological interest for a specific and older class of anabolic agents, rather than a subject of broad contemporary investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2553-34-6 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-ethyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h5,7,12,16-18,21-22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 |

InChI Key |

GQHYKMYMSVJXJM-SLHNCBLASA-N |

SMILES |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |

Synonyms |

17-ethylestradiol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of 17 Ethylestradiol

Classical and Modern Approaches to 17-Ethylestradiol Synthesis

The synthesis of 17-alkylated steroids like this compound has evolved from classical organometallic additions to more modern, versatile techniques.

Classical Approach: The most established method for synthesizing this compound involves the reaction of a 17-ketosteroid precursor, most commonly estrone (B1671321) or its 3-methyl ether (mestrone), with an ethylating agent. kup.atnih.gov This is analogous to the landmark synthesis of ethinylestradiol, where acetylene (B1199291) is added to the 17-keto group. kup.at The classical Grignard reaction, using ethylmagnesium bromide in a dry ether solvent, exemplifies this approach. sigmaaldrich.com The reaction proceeds via nucleophilic attack of the ethyl anion equivalent on the electrophilic carbonyl carbon at C17.

Modern Approaches: While the core addition reaction remains fundamental, modern synthetic chemistry offers more sophisticated strategies, particularly for creating derivatives and analogs. These include:

Catalytic Methods: The use of specific catalysts can improve yield and stereoselectivity. For example, copper(I)-catalyzed Grignard reactions are used for introducing substituents at other positions on the steroid nucleus, a technique that could be adapted for C17 additions. nih.gov

"Click Chemistry": This modern approach to chemical ligation has been used extensively to create complex steroidal conjugates. While demonstrated on the 17α-ethynyl group of ethinylestradiol, the principle applies to creating diverse analogs. nih.gov A precursor steroid could be synthesized with a reactive handle (like an azide (B81097) or a terminal alkyne) as part of the C17 substituent, allowing it to be "clicked" onto another molecule, such as a peptide or a fluorescent tag.

Derivation from Precursor Steroids in Laboratory Settings

The laboratory synthesis of this compound and related compounds almost invariably begins with a pre-existing steroid scaffold. The most common and logical precursor is estrone .

The key transformation is the addition of an ethyl nucleophile to the ketone at the C17 position of estrone. To prevent unwanted side reactions at the phenolic hydroxyl group at C3, it is often protected, for example, as a methyl ether. The resulting intermediate is known as mestrone (estrone 3-methyl ether).

The general synthetic sequence is as follows:

Protection (Optional but common): The C3 hydroxyl group of estrone is converted to an ether (e.g., methyl ether) to form mestrone.

Alkylation: Mestrone is treated with an ethyl organometallic reagent (e.g., ethylmagnesium bromide) to attack the C17 ketone, forming the tertiary alcohol.

Deprotection: The C3 ether is cleaved to regenerate the phenolic hydroxyl group, yielding this compound.

This pathway is highly analogous to the industrial synthesis of ethinylestradiol, where estrone is reacted with potassium acetylide. google.com Furthermore, the 3-methyl ether of ethylestradiol has itself been used as an intermediate in the synthesis of certain 19-nortestosterone anabolic steroids. wikipedia.org

| Precursor | Key Reagent | Intermediate/Product | Reaction Type |

| Estrone | Ethylmagnesium Bromide | This compound | Grignard Reaction |

| Estrone 3-methyl ether (Mestrone) | Ethylmagnesium Bromide | 3-methoxy-17α-ethylestradiol | Grignard Reaction |

| Estrone | Potassium Acetylide | Ethinylestradiol | Nucleophilic Addition |

This interactive table summarizes common precursor-based syntheses.

Analog Development and Synthetic Modifications of the 17-Ethyl Moiety

The development of steroidal analogs is a major focus of medicinal chemistry to refine biological activity. The C17 position is a prime site for such modifications. While this compound itself has not been extensively developed, the strategies applied to its close relative, ethinylestradiol, are directly relevant.

Modification of the Alkyl/Alkynyl Group: The 17α-substituent is crucial for activity and can be modified to create new compounds. For example, replacing the C17α alkyl group with an ethynyl (B1212043) group can significantly alter the biological profile, reducing androgenic activity. wikipedia.org Conversely, extending the alkyl chain at C17α beyond an ethyl group can abolish androgenic effects and even induce antiandrogen activity. wikipedia.org

Functionalization for Conjugation: A key modern strategy involves attaching other molecules to the steroid to create targeted drugs or probes. The 17α-substituent is an ideal anchor point for such conjugations.

Drug Vectors: Researchers have synthesized 17α-substituted ethinylestradiols with terminal functional groups that can chelate metals, demonstrating their potential as ligands to carry therapeutic agents like platinum complexes. nih.gov

Imaging Agents: By incorporating a radioisotope, such as Iodine-125, into a vinyl group at the 17α-position, scientists have created imaging agents for estrogen-receptor-positive tissues. nih.gov

These examples show that while the simple ethyl group of this compound is not readily functionalized, synthetic strategies can incorporate reactive handles into the 17α-substituent from the start, enabling the creation of a wide array of complex and potentially therapeutic analogs.

| Modification Type | Example Strategy | Purpose | Reference Compound |

| Chain Extension | Use of propyl or allyl Grignard reagents | Modulate Androgenic/Antiandrogenic Activity | Topterone |

| Functionalization | Synthesis with a propargyl group at C17 | Create Ligands for Drug Delivery | Platinum(II)-estradiol complexes |

| Radio-labeling | Introduction of an iodovinyl group at C17 | Develop Receptor Imaging Agents | 17α-E-[125I]iodovinyl-11β-ethyl-estradiol |

This interactive table outlines strategies for analog development based on C17 modifications.

Molecular Interactions and Estrogen Receptor Binding Dynamics of 17 Ethylestradiol

Agonistic Activity of 17-Ethylestradiol at Estrogen Receptors

Estrogens exert their effects primarily by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, the estrogen-ligand complex undergoes conformational changes, leading to dimerization and subsequent interaction with DNA to regulate gene transcription frontiersin.orgwikipedia.orgphysiology.orgnih.gov. While estradiol (B170435) (E2) is the most potent endogenous estrogen, synthetic analogs like this compound are designed to interact with these receptors. Research indicates that many estrogen derivatives, including those with structural modifications, retain agonistic activity, meaning they can activate the receptor and initiate downstream signaling pathways similar to estradiol frontiersin.orgplos.orgnih.gov. Although specific studies detailing the agonistic activity of this compound itself are not extensively detailed in the provided search results, the general understanding of estrogen receptor pharmacology suggests that modifications to the estradiol structure, such as the addition of an ethyl group, can influence the degree of agonistic activity, potentially altering potency or efficacy compared to estradiol physiology.orgnih.gov.

Comparative Analysis of this compound Receptor Binding Affinity

The affinity of a compound for its receptor is a critical determinant of its biological potency. Binding affinity is typically quantified using metrics like the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Studies comparing various estrogen derivatives have shown a wide range of binding affinities. For instance, estradiol-17α, an isomeric analog of estradiol, exhibits a relative binding affinity (RBA) of 22% for ERα compared to estradiol, but a much lower affinity for ERβ oup.com. While direct comparative data for this compound versus estradiol in the provided snippets is limited, general structure-activity relationship (SAR) studies on estrogens reveal that structural modifications can significantly alter binding affinity plos.orgoup.comacs.orgscispace.com. The presence of substituents, their position, and their chemical nature all play a role in how effectively a compound can occupy the ligand-binding pocket of the estrogen receptor. For example, the ethyl group at the 17-position, as in this compound, is a modification that would be assessed in such comparative analyses to understand its impact on receptor interaction compared to the hydroxyl group present in estradiol at the same position.

Steric Hindrance Effects of the 17-Ethyl Group on Receptor Interactions

The 17-position of estradiol is crucial for its interaction with the estrogen receptor, primarily through hydrogen bonding via its hydroxyl group nih.govplos.org. The substitution of this hydroxyl group with a larger ethyl group in this compound introduces a significant steric alteration. Steric hindrance refers to the spatial obstruction caused by the size and shape of a molecule or its substituents, which can affect how it fits into a receptor's binding site acs.orgnih.govucl.ac.be. In the case of this compound, the ethyl group is bulkier than the hydrogen atom of the 17-hydroxyl group in estradiol. This bulkier group could potentially lead to steric clashes within the receptor's ligand-binding pocket, influencing the binding affinity and the precise orientation of the molecule within the site plos.orgnih.govucl.ac.be. Such steric effects can either enhance or diminish binding, depending on the specific architecture of the receptor's active site. For example, modifications at the 7α or 11β positions of estradiol have been shown to influence binding affinity, suggesting that substitutions at other positions, including C17, can also have profound effects nih.govucl.ac.be.

Molecular Modeling and Computational Studies of this compound Binding

Molecular modeling and computational studies, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding ligand-receptor interactions at an atomic level plos.orgnih.govnih.gov. These methods allow researchers to visualize how molecules like this compound might fit into the estrogen receptor's binding pocket, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and predict binding affinities nih.govplos.orgnih.govnih.govplos.orgechemcom.com. Studies using molecular docking have successfully predicted the binding modes of various estrogen derivatives, correlating structural features with experimental binding affinities nih.govplos.orgplos.orgechemcom.com. For instance, the interactions of estradiol with conserved residues like Glu353, Arg394, and His524 in ERα are well-documented nih.govplos.orgresearchgate.net. Computational analyses can reveal how the 17-ethyl group of this compound would interact with the amino acid residues in the binding pocket, potentially highlighting steric clashes or novel hydrophobic interactions not present with estradiol plos.orgnih.govucl.ac.beresearchgate.net. Such studies are invaluable for rationalizing experimental findings and guiding the design of new estrogen receptor ligands with specific properties.

Metabolic Pathways and Biotransformation of 17 Ethylestradiol

Hepatic Metabolism of 17α-Ethinylestradiol: Identification of Metabolites

The liver is the principal site for EE2 metabolism. The initial and most significant oxidative pathway involves hydroxylation, predominantly at the C-2 position, yielding 2-hydroxy-17α-ethinylestradiol (2-OHEE2) capes.gov.brnih.govnih.govnih.gov. This 2-hydroxylation is considered the major oxidative reaction in EE2 metabolism nih.gov. While 2-OHEE2 is the primary metabolite, minor amounts of other hydroxylated metabolites, such as 6-hydroxyethinyloestradiol and 16-hydroxyethinyloestradiol, have also been identified in some studies nih.gov.

Beyond hydroxylation, EE2 is also subject to conjugation reactions, forming sulfate (B86663) and glucuronide conjugates of both the parent compound and its hydroxylated metabolites nih.govdrugbank.com. These conjugation steps are crucial for increasing water solubility and facilitating excretion. Notably, EE2 can also be metabolized to form chemically reactive metabolites, with 2-OHEE2 identified as a potential precursor to these reactive species nih.govnih.gov. This process can lead to irreversible binding of metabolites to microsomal proteins, a phenomenon observed in hepatic metabolism studies nih.govnih.gov.

Data Table 1: Identified Metabolites of 17α-Ethinylestradiol

| Metabolite | Primary Formation Pathway | Notes |

| 2-hydroxy-17α-ethinylestradiol | Hydroxylation at C-2 position | Major oxidative metabolite; precursor to reactive metabolites capes.gov.brnih.govnih.govnih.gov |

| 6-hydroxyethinyloestradiol | Hydroxylation at C-6 position | Minor metabolite nih.gov |

| 16-hydroxyethinyloestradiol | Hydroxylation at C-16 position | Minor metabolite nih.gov |

| 2-methoxy-17α-ethinylestradiol | Methylation of 2-hydroxy-17α-ethinylestradiol | Formed via COMT activity nih.govresearchgate.net |

| Sulfated conjugates | Sulfation of EE2 and its hydroxylated metabolites | e.g., Sulfo-EE2; may be a storage form or difficult to biotransform nih.govdrugbank.comnih.govacs.orgafit.eduacs.org |

| Glucuronidated conjugates | Glucuronidation of EE2 and its hydroxylated metabolites | Increases water solubility for excretion nih.govdrugbank.com |

| Chemically reactive metabolites | Formed from hydroxylated metabolites (e.g., 2-OHEE2) | Can bind irreversibly to microsomal proteins nih.govnih.gov |

Formation of 2-Methoxyestradiol (B1684026) from 17α-Ethinylestradiol

A significant metabolic transformation of EE2 involves the formation of 2-methoxyestradiol (2-ME). This process occurs through a sequential enzymatic pathway. Initially, EE2 undergoes 2-hydroxylation, catalyzed by cytochrome P450 enzymes, to form 2-hydroxy-17α-ethinylestradiol (2-OHEE2) nih.govresearchgate.net. Subsequently, the hydroxyl group at the C-2 position of 2-OHEE2 is methylated by the enzyme catechol-O-methyltransferase (COMT) to yield 2-methoxy-17α-ethinylestradiol spandidos-publications.comuchile.cl. This 2-methoxy derivative is considered a major catechol estrogen metabolite produced by the liver's cytochrome P450 system spandidos-publications.com.

Enzymatic Systems Involved in 17α-Ethinylestradiol Biotransformation

The biotransformation of EE2 is mediated by several key enzyme families, primarily cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).

Cytochrome P450 (CYP) Enzymes: These enzymes are central to the oxidative metabolism of EE2. Studies have identified several CYP isoforms capable of metabolizing EE2, with varying efficiencies.

CYP3A4 and CYP2C9 are recognized as major contributors to the 2-hydroxylation pathway of EE2 capes.gov.brnih.govnih.govdrugbank.com. CYP3A4 is particularly noted as the primary catalyst for the 2-hydroxylation reaction nih.gov.

CYP1A1 has demonstrated the highest catalytic efficiency (Vmax/Km) for EE2 metabolism among the tested isoforms capes.gov.brnih.gov.

Other CYP isoforms involved include CYP1A2 , CYP2C19 , CYP3A5 , and CYP2C8 , all of which are capable of catalyzing EE2 metabolism capes.gov.brnih.govdrugbank.com.

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the glucuronidation of EE2 and its hydroxylated metabolites. Identified UGT isoforms involved in EE2 glucuronidation include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 drugbank.com.

Sulfotransferases (SULTs): Sulfation is another significant conjugation pathway for EE2. SULT1A1, SULT1A3, and SULT1E1 are reported to catalyze the sulfation of EE2 and its metabolites drugbank.com. Sulfated conjugates, such as sulfo-EE2, may serve as storage forms or be less readily biotransformed nih.govacs.orgafit.eduacs.org.

Catechol-O-methyltransferase (COMT): This enzyme plays a crucial role in the methylation of 2-hydroxyestradiol (B1664083), converting it to 2-methoxyestradiol spandidos-publications.comuchile.cl.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): While primarily involved in the interconversion of estradiol (B170435) and estrone (B1671321), this enzyme has also been implicated in the metabolism of 2-methoxyestradiol, potentially converting it to 2-methoxyestrone (B195170) uchile.cl.

Data Table 2: Enzymes Involved in 17α-Ethinylestradiol Biotransformation

| Enzyme Family | Specific Isoforms Involved | Primary Role in EE2 Metabolism |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP3A5, CYP2C8 | Hydroxylation (e.g., 2-hydroxylation), oxidation |

| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | Glucuronidation of EE2 and its metabolites |

| Sulfotransferases (SULTs) | SULT1A1, SULT1A3, SULT1E1 | Sulfation of EE2 and its metabolites |

| Catechol-O-methyltransferase (COMT) | COMT | Methylation of 2-hydroxyestradiol to 2-methoxyestradiol |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 17β-HSD | Potential role in metabolizing 2-methoxyestradiol to 2-methoxyestrone uchile.cl |

Comparative Metabolic Fates of 17α-Ethinylestradiol and Related Estrogens

Compared to the natural estrogen 17β-estradiol (E2), EE2 exhibits distinct metabolic characteristics. EE2 is generally more resistant to metabolism and degradation than E2 wikipedia.orgnih.govcapes.gov.brresearchgate.net. Studies indicate that [3H]E2 is metabolized much more extensively than [3H]EE2 in isolated rat liver cells, suggesting that hepatic metabolism may play a more significant role in limiting the availability of E2 for receptor binding compared to EE2 nih.govcapes.gov.br.

Furthermore, EE2 demonstrates a lower rate of mineralization in biological systems, such as biosolids, when compared to 17β-estradiol researchgate.net. The removal of EE2 from aqueous phases appears to be more dependent on adsorption than biodegradation, whereas E2 removal also shows a significant reliance on adsorption, with biodegradation playing a role researchgate.net. This difference in metabolic stability and degradation pathways contributes to EE2's higher oral bioavailability and prolonged effects compared to E2 wikipedia.org. The reduced susceptibility of EE2 to hepatic inactivation is thought to be a key factor in its enhanced potency and distinct physiological effects relative to estradiol wikipedia.org.

Table of Compound Names

| Common Name | Scientific Name/Abbreviation |

| 17α-Ethinylestradiol | EE2, Ethinylestradiol |

| 17β-Estradiol | E2 |

| 2-hydroxy-17α-ethinylestradiol | 2-OHEE2 |

| 2-methoxyestradiol | 2-ME |

| Estrone | E1 |

| Estriol | E3 |

Environmental Occurrence, Fate, and Ecotoxicological Implications of 17 Ethylestradiol

Environmental Presence and Distribution Patterns of 17-Ethylestradiol

17α-ethinylestradiol (EE2), a potent synthetic estrogen, is frequently detected in various environmental compartments across the globe. Its presence is well-documented in the effluents of sewage treatment plants (STPs), surface waters, and reclaimed water. researchgate.net Concentrations in surface waters are typically in the low nanogram per liter (ng/L) range, often below 1 ng/L. nih.goveuropa.eu However, concentrations in wastewater effluents can be significantly higher, ranging from 1 ng/L to as high as 300 ng/L in some cases. researchgate.net

Due to its chemical properties, specifically its hydrophobicity and lipophilicity, this compound has a strong tendency to adsorb to organic matter. researchgate.netnih.govnih.gov This leads to its accumulation in sediments, where concentrations can be substantially higher than in the overlying water column. researchgate.net This partitioning behavior makes sediment a significant reservoir for this contaminant in aquatic ecosystems.

Environmental Persistence and Biodegradation Research

This compound is recognized for its high persistence in the environment. researchgate.netresearchgate.net Its chemical structure makes it resistant to degradation, contributing to its widespread presence. researchgate.netnih.gov As a lipophilic compound, it can accumulate in the fatty tissues of organisms, a process known as bioaccumulation. nih.gov Studies have shown its potential to concentrate in biota, raising concerns about biomagnification through the food web. researchgate.netresearchgate.net

While resistant, this compound can undergo biodegradation, which is the primary mechanism for its removal in wastewater treatment processes. iwaponline.comresearchgate.net However, this removal is often incomplete, leading to its release into the environment. iwaponline.comunh.edu Microbial processes in activated sludge, soil, and sediments can break down the compound. iwaponline.com One of the known metabolic pathways involves the conversion of this compound to estrone (B1671321), another estrogenic compound. unh.edunih.gov Research has identified specific bacterial strains, such as Rhodococcus sp., capable of degrading estrogens. nih.gov

Ecotoxicological Research in Non-Mammalian Aquatic Organisms

This compound is a powerful endocrine-disrupting chemical (EDC) that can exert significant biological effects on aquatic wildlife at environmentally relevant concentrations (ng/L levels). researchgate.netnih.govresearchgate.net Its mode of action is receptor-mediated, interfering with the endocrine systems of vertebrates by mimicking natural estrogens. researchgate.netacs.org This disruption can lead to a cascade of adverse effects, particularly on reproductive health. nih.gov

Effects on Sexual Development in Fish Models

The impacts of this compound on the sexual development of fish are among the most extensively studied and concerning ecotoxicological effects. Exposure, particularly during early life stages, can lead to profound changes in gonadal development and reproductive function. nih.govresearchgate.net

Key research findings include:

Feminization of Male Fish : One of the most prominent effects is the feminization of male fish. researchgate.netunh.edu This can manifest as the development of ovo-testis (intersex gonads containing both male and female tissues) or complete sex reversal to a female phenotype. researchgate.net

Vitellogenin Induction : Exposure to this compound induces the production of vitellogenin, an egg yolk precursor protein, in male fish. unh.eduresearchgate.net Vitellogenin is normally only produced by females, and its presence in males is a widely used biomarker for estrogenic exposure.

Altered Reproduction and Development : Studies have demonstrated that chronic exposure can delay sexual maturity, reduce fecundity (reproductive output), and decrease the survival of offspring. researchgate.netnih.govnih.gov In a study on the fathead minnow, exposure to concentrations of 5 ng/L led to a population decline. nih.gov

Growth Inhibition : Research on tilapia has shown that environmentally relevant concentrations (5 and 25 ng/L) can significantly reduce body length and weight, particularly in males. oup.com

Table 1: Effects of this compound on Sexual Development in Various Fish Species

| Species | Exposure Concentration (ng/L) | Observed Effects |

|---|---|---|

| Zebrafish (Danio rerio) | 3 | Arrested male gonad development. researchgate.net |

| Zebrafish (Danio rerio) | 15 | Reported complete feminization after 60 days of exposure from hatching. researchgate.net |

| Zebrafish (Danio rerio) | 20 | Significant induction of vitellogenin and development of ovo-testis. researchgate.net |

| Fathead Minnow (Pimephales promelas) | 5 | Population decline observed in a whole-lake exposure study. nih.gov |

| Tilapia (Oreochromis niloticus) | 5 and 25 | Shifted sex ratio towards more females; significantly reduced body length and weight in males. oup.com |

| Least Killifish (Heterandria formosa) | 4.3 and 21.5 | Increased time to sexual maturity; reduced female size and increased male size; fecundity reduced by 50% and 75% respectively. nih.gov |

Toxicity Studies in Algae and Other Aquatic Biota

While fish are particularly sensitive to the endocrine-disrupting effects of this compound, the compound also impacts other non-mammalian aquatic organisms, including invertebrates and algae. acs.orgnih.gov

Invertebrates : Studies on freshwater and marine bivalves have shown that this compound can accumulate in their tissues and cause adverse effects, most commonly related to reproductive function and energy metabolism. nih.gov The combination of this compound with microplastics has been shown to increase toxicity in oysters (Crassostrea gasar) and crabs (Ucides cordatus), disturbing cellular health and enzyme systems. mdpi.com Research on the freshwater amphipod Gammarus pulex and the midge Chironomus riparus has also documented negative impacts on development and reproduction. europa.eu

Algae : Algae are a fundamental component of aquatic ecosystems, and toxicity studies have evaluated the impact of this compound on them. While estrogens can affect algal growth, the concentrations required to elicit these effects are generally much higher than those causing reproductive issues in fish. acs.orgresearchgate.net For instance, a study on the green alga Desmodesmus subspicatus found a 72-hour median effective concentration (EC50) affecting biomass at 0.13 mg/L (130,000 ng/L). acs.org

Table 2: Ecotoxicity Data for this compound in Algae and Other Aquatic Biota

| Organism | Species | Endpoint | Concentration |

|---|---|---|---|

| Green Alga | Desmodesmus subspicatus | 72-h EC50 (biomass) | 0.13 mg/L acs.org |

| Green Alga | Desmodesmus subspicatus | 72-h EC50 (growth rate) | 0.46 mg/L acs.org |

| Green Alga | Chlorella ellipsoidea | 7-day EC50 | 18-104 mg/L researchgate.net |

| Bivalve | Various | Accumulation and Effects | Trace concentrations (ng/L) nih.gov |

| Crustacean | Gammarus pulex | Population responses | Not specified europa.eu |

| Insect | Chironomus riparus | Development and reproduction | Not specified europa.eu |

Pathways of Environmental Introduction and Dissemination

The primary pathway for this compound to enter the aquatic environment is through the discharge of treated effluent from municipal wastewater treatment plants (WWTPs). nih.govunh.edu As a key component of oral contraceptives, the compound is excreted by humans in both its original form and as conjugates. europa.eunih.govnih.gov These compounds then enter the sewage system.

During wastewater treatment, the conjugates can be converted back to the active parent compound. nih.gov While modern treatment facilities can remove a high percentage of estrogens, the processes are often not sufficient to eliminate them completely, especially given the extremely low concentrations at which this compound can have biological effects. iwaponline.com

Other significant, though less ubiquitous, sources include wastewater from livestock operations and agricultural runoff from fields where animal manure or sewage sludge has been applied as fertilizer. nih.govnih.gov Once released into rivers and streams, the compound can be distributed throughout the aquatic environment, persisting in the water column and accumulating in sediments. researchgate.net

Advanced Analytical Methodologies for 17 Ethylestradiol Research

Spectroscopic Characterization Techniques (e.g., IR, NMR) in Structural Elucidation

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the structural elucidation and confirmation of organic compounds, including 17-Ethylestradiol. While specific spectral data for this compound were not detailed in the provided search results, these techniques are universally applied to verify molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. For this compound, characteristic absorption bands would be expected for its hydroxyl (-OH) groups, aromatic rings, and the ethinyl (-C≡CH) group. The presence and position of these peaks provide crucial evidence for the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of a molecule. It reveals the number and types of protons and carbons, their chemical environments, and their connectivity. For this compound, NMR would confirm the presence and arrangement of its steroidal rings, the ethinyl group, and any other characteristic structural features, offering unambiguous identification.

Chromatographic and Mass Spectrometric Approaches for Detection

Chromatographic and mass spectrometric techniques are indispensable for the sensitive and selective detection and quantification of this compound in complex samples.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis, fluorescence (FLD), or mass spectrometry (MS) detectors, is a primary method for analyzing this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Methods using HPLC-FLD have been developed for wastewater samples, achieving quantification limits as low as 5.0 ng/L scielo.brsemanticscholar.org. HPLC coupled with UV detection is also utilized pjoes.comresearchgate.netnih.govcore.ac.uk.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique, particularly effective for volatile or semi-volatile compounds after appropriate derivatization. GC-MS has been applied to detect this compound in various matrices, including lake water nih.gov, estuary seawater researchgate.net, and cattle hair acs.orgacs.orgnih.govresearchgate.net. Derivatization, for instance, with BSTFA and TMCS, is often employed to enhance volatility and detectability rsc.orgrepositorioinstitucional.mx.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS offer superior sensitivity and selectivity compared to HPLC with optical detectors, making them ideal for trace analysis. These techniques are frequently used for environmental monitoring. For instance, LC-MS/MS methods with Solid-Phase Extraction (SPE) sample preparation have achieved detection limits in the low ng/L range for water samples gov.bc.carsc.orgnih.govwaters.comresearchgate.net. UPLC-MS/MS has been employed to achieve parts per quadrillion (ppq) levels in water waters.com.

Table 1: Common Chromatographic and Mass Spectrometric Methods for this compound Detection

| Technique | Detector(s) | Sample Matrix | Sample Preparation | Typical LOD/LOQ Range | Key References |

| HPLC-UV | UV/Vis | Water, Wastewater | SPE | ng/L | pjoes.comresearchgate.netcore.ac.uk |

| HPLC-FLD | Fluorescence | Wastewater | SPE | ~5 ng/L | scielo.brsemanticscholar.org |

| GC-MS | Mass Spectrometer | Water, Hair, Soil, Seawater | SPE, Derivatization | ng/L, ng/g | nih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net |

| GC-MS/MS | Tandem MS | Hair | Alkaline Digestion, Diphasic Dialysis | 0.52 ng/g | acs.orgacs.orgnih.govresearchgate.net |

| LC-MS/MS | Tandem MS | Water, Sediment | SPE | 0.02-0.1 ng/L, 0.02-0.05 ng/g | gov.bc.carsc.orgnih.govresearchgate.net |

| UPLC-MS/MS | Tandem MS | Water | SPE, Large Volume Injection | pg/L (ppq levels) | waters.com |

Note: LOD/LOQ values are indicative and vary significantly based on specific method optimization and matrix.

Application of this compound as a Pseudo Template in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to possess specific binding sites for a target molecule, acting as "plastic antibodies." this compound is frequently used as a template molecule for synthesizing MIPs for its selective recognition and removal.

The synthesis of EE2-MIPs typically involves polymerizing functional monomers around the EE2 template molecule in the presence of a cross-linker and a porogenic solvent. Upon removal of the template, cavities with specific binding sites complementary to EE2 are formed.

Functional Monomers: Methacrylic acid (MAA) is a common choice due to its ability to form hydrogen bonds with the hydroxyl group of EE2 researchgate.netresearchgate.netmdpi.comub.edu. Other monomers like 4-vinylpyridine (B31050) (4-VP) have also been used researchgate.net.

Cross-linkers: Ethylene glycol dimethacrylate (EGDMA) and divinylbenzene (B73037) (DVB) are frequently used to create a rigid polymer network researchgate.netresearchgate.netmdpi.comub.edu.

Polymerization Techniques: Various methods are employed, including bulk polymerization, precipitation polymerization researchgate.netresearchgate.net, mini-emulsion polymerization dergipark.org.tr, and electrochemical polymerization analis.com.my. Magnetic nanoparticles can also be incorporated to facilitate magnetic separation mdpi.combac-lac.gc.ca.

Table 2: Common Components and Characteristics in this compound MIP Synthesis

| Component | Common Examples | Role | Typical Molar Ratios (Template:Monomer:Cross-linker) | References |

| Template | This compound (EE2) | Target molecule for imprinting | N/A | researchgate.netresearchgate.netmdpi.comub.edudergipark.org.tranalis.com.my |

| Functional Monomer | Methacrylic acid (MAA) | Forms binding sites via H-bonding | 1:4:50 (for E2) mdpi.com | researchgate.netresearchgate.netmdpi.comub.edu |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Provides structural integrity | 1:4:50 (for E2) mdpi.com | researchgate.netresearchgate.netmdpi.comub.edu |

| Porogenic Solvent | Acetonitrile (B52724), Toluene, Methanol (B129727) | Creates pores, influences morphology | N/A | researchgate.netresearchgate.netmdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates polymerization | N/A | researchgate.netresearchgate.net |

The performance of EE2-MIPs is assessed based on their binding capacity, adsorption kinetics, selectivity, and reusability.

Binding Capacity: MIPs synthesized for EE2 have demonstrated significant binding capacities, with reported values ranging from µg/g to mg/g depending on the synthesis and evaluation methods mdpi.comdergipark.org.trmdpi.com. For instance, one study reported a binding capacity of 12.62 mg/g for MIPs mdpi.com.

Selectivity: MIPs are designed to exhibit higher affinity and binding capacity for the template molecule compared to non-imprinted polymers (NIPs) or structurally similar compounds. This selectivity is crucial for accurate analysis in complex matrices researchgate.netresearchgate.netub.edunih.gov.

Reusability: MIPs can often be reused for multiple adsorption-desorption cycles without significant loss of binding capacity, making them cost-effective researchgate.netmdpi.com.

Specificity studies are vital to confirm that EE2-MIPs primarily bind to this compound and not to other structurally related compounds, such as 17β-estradiol (E2) or estrone (B1671321) (E1). MIPs synthesized with EE2 as the template have shown preferential binding to EE2 over other estrogens researchgate.netub.edu. In competitive binding experiments, MIPs have demonstrated improved recovery of EE2 in the presence of interfering compounds compared to non-imprinted polymers or conventional sorbents nih.gov.

Methodologies for Assessing Environmental Presence in Complex Matrices

The detection of this compound in environmental samples like water, soil, and sediment requires robust sample preparation techniques to extract and concentrate the analyte from the complex matrix before instrumental analysis.

Water Analysis: Water samples, including surface water, tap water, and wastewater effluents, are commonly analyzed. SPE is a prevalent sample preparation method, utilizing C18-based cartridges to retain EE2, followed by elution with organic solvents such as acetonitrile or methanol scielo.brpjoes.comrepositorioinstitucional.mxgov.bc.canih.govwaters.comresearchgate.netub.edu. LC-MS/MS and GC-MS are then employed for sensitive detection nih.govrepositorioinstitucional.mxgov.bc.carsc.orgwaters.comresearchgate.net. Detection limits in the pg/L to ng/L range are achievable gov.bc.carsc.orgwaters.commdpi.com.

Soil and Sediment Analysis: For soil and sediment samples, extraction methods often involve organic solvents like methanol or mixtures of solvents. Supercritical Fluid Extraction (SFE) has also been explored researchgate.netmst.dk. Subsequent analysis typically employs GC-MS or LC-MS/MS to quantify EE2 rsc.orgnih.govresearchgate.net.

Hair Analysis: In the context of animal husbandry or forensic analysis, hair samples require digestion (e.g., alkaline digestion) followed by extraction, often using diphasic dialysis or solvent extraction, before GC-MS/MS analysis acs.orgacs.orgnih.govresearchgate.net. Detection limits of 0.52 ng/g have been reported for EE2 in cattle hair acs.orgresearchgate.net.

The development and application of these advanced analytical methodologies are crucial for understanding the environmental fate, transport, and impact of this compound, contributing to effective environmental management and public health protection.

Compound List:

this compound (EE2)

17β-Estradiol (E2)

Estrone (E1)

Estriol (E3)

Mestranol (MeEE2)

Bisphenol A (BPA)

Methacrylic acid (MAA)

Ethylene glycol dimethacrylate (EGDMA)

Divinylbenzene (DVB)

4-vinylpyridine (4-VP)

Polystyrene

Polyethylenimine (PEI)

Poly (sodium 4-styrenesulfonate) (PSS)

Pyrrole

Dansyl chloride

BSTFA

TMCS

Fluoxetine hydrochloride

Acenaphthene

Progesterone

Testosterone

Structure Activity Relationship Sar Studies of 17 Ethylestradiol and Its Analogs

Influence of the 17-Ethyl Group on Estrogenic Activity

The introduction of an ethyl group at the 17α-position of the estradiol (B170435) molecule has a profound impact on its estrogenic activity. Research indicates that 17α-ethylestradiol exhibits very low receptor binding and, consequently, reduced biological activity nih.gov. This diminished activity is attributed to a phenomenon known as a "shielding effect."

The 17β-hydroxyl group is a critical functional group for the binding of estradiol to the estrogen receptor (ER). The presence of the 17α-ethyl group creates steric hindrance, effectively shielding the 17β-hydroxyl group and impeding its ability to form crucial hydrogen bonds with amino acid residues within the ligand-binding pocket of the ER nih.gov. This steric clash disrupts the optimal fit of the molecule within the receptor, leading to a significant decrease in binding affinity and, therefore, a reduction in estrogenic potency.

Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), have provided evidence for this shielding effect. These studies have shown that the 17α-ethyl group restricts the free rotation of the 17β-hydroxyl group, which is not observed to the same extent in other 17α-substituted analogs with smaller or less flexible groups nih.gov.

Conformational Analysis and Receptor Recognition

In the case of 17α-ethylestradiol, the ethyl group introduces a flexible alkyl chain at a critical position for receptor interaction. Conformational analysis suggests that the ethyl group can adopt various spatial arrangements, some of which will inevitably clash with the amino acid side chains lining the ER's ligand-binding pocket. This conformational flexibility, combined with the steric bulk of the ethyl group, contributes to the reduced binding affinity. The receptor's binding pocket is a well-defined space, and the presence of a substituent that cannot be accommodated without unfavorable steric interactions will result in a weaker ligand-receptor complex.

Comparative SAR with 17-Methyl-, 17-Vinyl-, and 17-Ethinyl-estradiol

To better understand the impact of the 17α-ethyl group, it is instructive to compare the estrogenic activity of 17-ethylestradiol with other 17α-substituted analogs, namely 17α-methylestradiol, 17α-vinylestradiol, and the widely used 17α-ethinylestradiol.

While direct, side-by-side quantitative data from a single study is scarce, qualitative and indirect comparisons from the literature allow for the construction of a relative activity profile. It is well-established that 17α-ethinylestradiol exhibits significantly higher estrogenic potency than the parent compound, 17β-estradiol, particularly when administered orally. This is primarily due to the ethinyl group's ability to hinder metabolic deactivation in the liver.

In contrast, the 17α-ethyl group leads to a dramatic decrease in activity. Spectroscopic studies have indicated that the binding of 17α-methyl-, 17α-vinyl-, and 17α-ethinyl-estradiol to the estrogen receptor is stronger than that of 17α-ethyl-estradiol nih.gov. This suggests a clear trend in how the size and nature of the 17α-substituent influence receptor affinity.

The smaller methyl group in 17α-methylestradiol presents less steric hindrance than the ethyl group, allowing for better access of the 17β-hydroxyl group to its binding partners in the receptor. The vinyl and ethinyl groups, being unsaturated and more linear in shape, are also better accommodated within the binding pocket. The π-electrons of the vinyl and ethinyl groups may also engage in favorable interactions with the receptor, further enhancing binding affinity.

| Compound | 17α-Substituent | Relative Estrogenic Activity (Qualitative) | Key Structural Feature |

| This compound | -CH₂CH₃ | Very Low | Bulky and flexible alkyl group causing steric hindrance. |

| 17-Methylestradiol | -CH₃ | Higher than this compound | Smaller alkyl group with less steric bulk. |

| 17-Vinylestradiol | -CH=CH₂ | Higher than this compound | Unsaturated, planar group, potentially favorable electronic interactions. |

| 17-Ethinylestradiol | -C≡CH | High | Linear, rigid group that enhances metabolic stability and receptor binding. |

Computational Chemistry Approaches to SAR Prediction

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of estrogenic compounds at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable in this regard.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For estradiol analogs, QSAR models can be developed to predict estrogenic potency based on various molecular descriptors, such as steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and lipophilicity (logP). These models can help to rationalize the observed differences in activity among the 17α-substituted estradiols and to predict the activity of novel, untested analogs.

Molecular docking simulations offer a more detailed, three-dimensional view of the ligand-receptor interaction. In this approach, the three-dimensional structure of the ligand (e.g., this compound) is computationally "docked" into the known crystal structure of the estrogen receptor's ligand-binding domain. The docking algorithm samples different orientations and conformations of the ligand within the binding site and calculates a binding energy or score for each pose.

These simulations can visually and energetically rationalize the "shielding effect" of the 17α-ethyl group. By modeling the docked poses of this compound, 17-methylestradiol, 17-vinylestradiol, and 17-ethinylestradiol, it is possible to:

Visualize the steric clashes between the 17α-substituents and the receptor's amino acid residues.

Analyze the hydrogen bonding network between the ligand's hydroxyl groups and the receptor.

Compare the calculated binding energies to predict the relative binding affinities of the different analogs.

Computational studies can thus provide a theoretical framework that complements experimental data, offering valuable insights into the molecular determinants of estrogenic activity and guiding the design of new estrogen receptor ligands with desired properties.

Future Research Directions and Unaddressed Academic Questions

Elucidating the Full Metabolic Profile in Diverse Organisms

The biotransformation of 17α-ethinylestradiol is a critical factor determining its potency and persistence. In humans, metabolism is extensive, with 2-hydroxylation by the cytochrome P-450 enzyme CYP3A4 being the primary oxidative pathway. nih.gov This is followed by further transformation through methylation and glucuronidation before excretion. nih.gov Studies have also implicated CYP2C9 in its metabolism. drugbank.comresearchgate.net The ethynyl (B1212043) group at the C-17 position sterically hinders oxidation at this site, which is a common metabolic route for endogenous estrogens like 17β-estradiol, contributing to EE2's higher oral bioavailability and potency. researchgate.netwikipedia.org

However, knowledge across a diverse range of species remains incomplete. In rats, hydroxylation also occurs, but at various positions on the steroid nucleus (2, 4, 6, and 16α). nih.gov Studies in baboons have identified ethinyl estradiol (B170435) sulfates as major circulating metabolites. nih.gov In aquatic ecosystems, the metabolic capabilities of fish, invertebrates, and microorganisms are of particular concern. Transcriptomic studies in fish like the largemouth bass show that the liver is a primary site for detoxification of estrogenic compounds. nih.gov Some bacterial strains have been shown to co-metabolize EE2, but it is generally considered recalcitrant to biodegradation compared to natural estrogens. researchgate.net

Future research must focus on:

Comparative Metabolomics: Systematically mapping the metabolic pathways of EE2 in a wider array of environmentally relevant organisms, including various fish species, amphibians, aquatic invertebrates, and algae. researchgate.net This will help in understanding species-specific susceptibility.

Metabolite Activity: Characterizing the estrogenic or other biological activity of all major metabolites. While some metabolites are considered less active, a full profile is needed to assess the total environmental risk.

Enzyme Homologues: Identifying the specific enzyme homologues (e.g., CYP450 isoforms) responsible for EE2 metabolism in non-mammalian species to improve the extrapolation of data between species and the development of predictive toxicological models.

Microbial Degradation: Investigating microbial communities in wastewater treatment plants and sediments to identify novel strains or enzymatic pathways capable of completely degrading EE2, which could lead to improved bioremediation strategies. researchgate.net

| Organism | Primary Metabolic Pathway(s) | Key Enzymes/Processes | Key Research Findings |

|---|---|---|---|

| Humans | Aromatic Hydroxylation, Sulfation, Glucuronidation | CYP3A4, CYP2C9, Sulfotransferases, UGTs | 2-Hydroxylation is the major oxidative reaction. nih.gov Sulfates are a major storage form. nih.gov Metabolism is subject to large inter-individual variability. nih.gov |

| Rats | Hydroxylation | Cytochrome P450 enzymes | Metabolism occurs at multiple positions (2, 4, 6, 16α). nih.gov EE2 can influence the expression of CYP1A1. nih.gov |

| Baboons | Sulfation, Glucuronidation | Sulfotransferases, UGTs | The 3-sulfate and 3,17-disulfate are major circulating metabolites after IV administration. nih.gov Oral bioavailability is ~60% due to first-pass effect. nih.gov |

| Fish (General) | Detoxification in Liver | CYP enzymes, others | The liver is the main organ for detoxification. nih.gov Exposure can alter gene expression related to reproduction and metabolism. nih.gov |

| Bacteria | Co-metabolism | Non-specific monooxygenases | Some strains can co-metabolize EE2 in the presence of natural estrogens, but degradation is often incomplete. researchgate.net |

Comprehensive Environmental Monitoring and Risk Assessment Methodologies

The presence of 17α-ethinylestradiol in the aquatic environment is a global concern. researchgate.netgov.bc.ca It enters waterways primarily through the effluent of wastewater treatment plants (WWTPs), which are often not designed for its complete removal. researchgate.netgov.bc.ca Measured environmental concentrations (MECs) are typically in the low nanogram per liter (ng/L) range, but can sometimes be higher. gov.bc.caeuropa.eu These concentrations are known to cause adverse reproductive effects in fish populations. gov.bc.canih.gov

A significant challenge is the accurate detection of EE2 at these trace levels in complex environmental matrices like surface water and wastewater. researchgate.netmdpi.com Furthermore, risk assessment is complicated by the presence of other endocrine-disrupting compounds. The predicted no-effect concentration (PNEC) for EE2 is extremely low, estimated at 0.035 ng/L, a level that challenges many current analytical methods. rsc.orgresearchgate.net

Future research directions should include:

Advanced Analytical Methods: Developing and standardizing more sensitive, reliable, and cost-effective analytical techniques for quantifying EE2 and its primary metabolites in water, sediment, and biota. nih.gov This includes methods like high-resolution mass spectrometry and novel biosensors. mdpi.comnih.gov

Integrated Risk Models: Creating more sophisticated risk assessment frameworks that go beyond single-substance, single-species analyses. researchgate.net These models should account for the cumulative effects of mixtures of estrogens and other pollutants, as well as the influence of environmental variables like temperature. researchgate.net

Long-Term Exposure Studies: Conducting more long-term studies on the effects of chronic, low-dose exposure to EE2 on aquatic ecosystem structure and function, including impacts on food webs and population dynamics. nih.govnih.gov

Global Monitoring Programs: Establishing coordinated, global monitoring programs to track the concentrations of EE2 and other pharmaceuticals in the environment to better understand sources, fate, and transport on a larger scale. europa.eu

Exploring Novel Synthetic Pathways for 17-Ethylestradiol and its Derivatives

The original synthesis of 17α-ethinylestradiol was achieved in 1938 by the addition of an acetylene (B1199291) group to the 17-keto position of estrone (B1671321). drugbank.com This fundamental reaction remains a cornerstone of its production. Research has also been conducted on the synthesis of various EE2 derivatives, often for use in research applications such as immunoassays or as tracers for studying receptor binding. researchgate.netacs.org For instance, derivatives have been created by modifying the ethynyl group or by attaching functional groups to other parts of the steroid molecule. researchgate.netnih.gov

While the existing synthetic routes are effective, there is room for improvement, particularly in terms of efficiency and environmental impact. Future research in this area should focus on:

Green Chemistry Approaches: Developing more environmentally friendly synthetic methods that reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Catalytic Innovations: Exploring novel catalysts, including biocatalysts (enzymes), for the ethynylation reaction to improve yield, selectivity (i.e., reducing unwanted epimers), and reaction conditions.

Derivative Synthesis for Research: Systematically synthesizing and evaluating a wider range of EE2 derivatives. beilstein-journals.org This could lead to the discovery of novel selective estrogen receptor modulators (SERMs) with unique biological profiles or new research tools with improved properties, such as fluorescent tags for receptor studies. researchgate.net

Flow Chemistry: Investigating the use of continuous flow chemistry for the synthesis of EE2, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Advanced Mechanistic Studies on Low Biological Activity and Receptor Engagement

Contrary to suggesting low biological activity, 17α-ethinylestradiol is a highly potent estrogen agonist. wikipedia.org Its high activity stems directly from the C17-ethynyl group, which protects the 17β-hydroxyl group from metabolic oxidation, thereby increasing its bioavailability and half-life compared to endogenous estradiol. drugbank.comresearchgate.net EE2 binds with high affinity to both major isoforms of the nuclear estrogen receptor, ERα and ERβ, initiating a cascade of genomic events that regulate gene expression. wikipedia.orgpharmgkb.org Studies have reported its binding affinity for ERα to be 1.5 to 2.3 times that of estradiol itself. wikipedia.org

The user's outline mentions "low biological activity," which may refer to specific, less-studied derivatives or epimers rather than EE2 itself. For example, the 17-epi-ethynylestradiol epimer shows moderate receptor binding but is devoid of measurable estrogenicity in rats, highlighting the critical role of stereochemistry.

Future mechanistic studies should aim to:

Elucidate Structural Dynamics: Utilize advanced biophysical and structural biology techniques (e.g., cryo-electron microscopy) to understand the precise conformational changes that EE2 induces in ERα and ERβ upon binding, and how this differs from natural estrogens or SERMs.

Investigate Non-Genomic Signaling: Explore the role of non-genomic pathways in EE2's mechanism of action. This includes signaling through membrane-associated estrogen receptors like G protein-coupled estrogen receptor (GPER), which can trigger rapid cellular responses. wikipedia.orgtandfonline.com

Define Receptor-Cofactor Interactions: Characterize the specific profiles of co-activator and co-repressor proteins recruited by the EE2-ER complex. This is fundamental to understanding its tissue-specific effects and high potency.

Study Derivative Activity: Systematically investigate why certain synthetic derivatives and epimers of EE2 exhibit low or antagonistic activity despite retaining a similar core structure. This knowledge is crucial for the rational design of new drugs with tailored estrogenic or anti-estrogenic effects.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 17-Ethylestradiol in pharmaceutical preparations?

- Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used. Method validation should follow ICH guidelines, including parameters like linearity, accuracy, precision, and robustness. For complex matrices (e.g., plasma), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to minimize endogenous interference . Reference standards must comply with pharmacopeial monographs (USP/EP) and include detailed characterization data (e.g., NMR, FTIR) to ensure traceability .

Q. How should experimental designs account for impurities in this compound synthesis?

- Answer : Impurity profiling requires forced degradation studies under stress conditions (heat, light, pH extremes) to identify potential byproducts. Use orthogonal analytical techniques (e.g., HPLC-DAD and LC-MS/MS) to resolve co-eluting impurities. For regulatory compliance, impurity thresholds must align with ICH Q3A/B guidelines, and reference materials should be cross-validated against pharmacopeial standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow OSHA HCS standards: wear nitrile gloves, lab coats, and eye protection. Avoid environmental release due to endocrine-disrupting properties. Store at -20°C in airtight containers, and dispose of waste via certified hazardous waste facilities. Emergency protocols include spill containment with absorbent materials and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound’s pharmacokinetics?

- Answer : Discrepancies often arise from differences in metabolic pathways or bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate models with in vivo sampling (e.g., plasma concentration-time profiles) and adjust for protein binding or hepatic metabolism. Critical analysis of species-specific cytochrome P450 activity is required .

Q. What methodological considerations apply to electrochemical detection of this compound in environmental samples?

- Answer : Electrochemical sensors (e.g., graphene-modified electrodes) offer high sensitivity but require optimization of pH, scan rate, and electrolyte composition. Compare results with chromatographic methods to rule out matrix interference. For reproducibility, validate detection limits (LOD/LOQ) using spiked samples and report recovery rates (%) .

Q. How to design a study assessing this compound’s ecological impact while addressing ethical and regulatory constraints?

- Answer : Conduct microcosm experiments simulating natural ecosystems, measuring endpoints like algal growth inhibition or fish vitellogenin induction. Include negative controls and dose-response curves. Adhere to OECD Test Guidelines (e.g., OECD 201/234) and obtain institutional ethics approval for vertebrate studies. Publish raw data in supplementary materials for transparency .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in longitudinal studies?

- Answer : Use mixed-effects models to account for intra-subject variability. For non-linear responses, apply sigmoidal curve fitting (e.g., Hill equation) or Bayesian hierarchical models. Pre-specify primary endpoints in the protocol to avoid Type I errors from multiple comparisons. Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How can researchers improve reproducibility in synthesizing this compound derivatives?

- Answer : Document reaction conditions (temperature, solvent purity, catalyst loading) in machine-readable formats. Use high-throughput screening to identify optimal synthetic pathways. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) in supplementary files and cross-reference with existing databases (e.g., PubChem) .

Methodological Resources

- Data Reporting : Follow CONSORT-EHEALTH guidelines for randomized trials, distinguishing pre-specified vs. exploratory analyses .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for studies involving human tissues or animal models .

- Literature Review : Prioritize primary sources indexed in PubMed or Web of Science, avoiding non-peer-reviewed platforms like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.